5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
5-METHYL-N-(5-NITRO-1,3-THIAZOL-2-YL)-3-PHENYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a thiazole ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-(5-NITRO-1,3-THIAZOL-2-YL)-3-PHENYL-4-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions The process begins with the preparation of the thiazole and isoxazole intermediates, which are then coupled under specific conditions to form the final compound
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-(5-NITRO-1,3-THIAZOL-2-YL)-3-PHENYL-4-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-METHYL-N-(5-NITRO-1,3-THIAZOL-2-YL)-3-PHENYL-4-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-METHYL-N-(5-NITRO-1,3-THIAZOL-2-YL)-3-PHENYL-4-ISOXAZOLECARBOXAMIDE exerts its effects involves interactions with specific molecular targets. The nitro group and aromatic rings can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with DNA. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-({5-nitro-1,3-thiazol-2-yl}sulfanyl)-1,3,4-thiadiazol-2-ylcarbamate
- 2-amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-1,3-thiazol-2-ylbenzamide
Uniqueness
5-METHYL-N-(5-NITRO-1,3-THIAZOL-2-YL)-3-PHENYL-4-ISOXAZOLECARBOXAMIDE is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H10N4O4S |
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Molecular Weight |
330.32 g/mol |
IUPAC Name |
5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C14H10N4O4S/c1-8-11(12(17-22-8)9-5-3-2-4-6-9)13(19)16-14-15-7-10(23-14)18(20)21/h2-7H,1H3,(H,15,16,19) |
InChI Key |
UYYQKLFHMYQRSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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